molecular formula C14H18O4 B1529418 ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate CAS No. 1494524-11-6

ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate

Cat. No. B1529418
M. Wt: 250.29 g/mol
InChI Key: OCSQIMSFVHORCJ-UHFFFAOYSA-N
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Description

“Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate” is a chemical compound with the molecular formula C14H18O4 . It is a liquid at room temperature . The compound has a molecular weight of 250.29 .


Molecular Structure Analysis

The molecular structure of “ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate” is based on the indene and propanoate structures. The indene structure is a fused molecule containing a cyclopentanone and a benzene ring .


Physical And Chemical Properties Analysis

“Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate” is a liquid at room temperature . It has a molecular weight of 250.29 .

Scientific Research Applications

Polymorphism Studies

Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate's polymorphism has been studied using spectroscopic and diffractometric techniques. These studies reveal challenges in analytical and physical characterization due to the similarity in spectra and diffraction patterns of polymorphic forms. Capillary powder X-ray diffraction (PXRD) patterns and solid-state nuclear magnetic resonance (SSNMR) are used for detailed characterization (Vogt et al., 2013).

Crystal Packing Analysis

Research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, closely related to ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate, focuses on understanding crystal packing. It reveals unique interactions like N⋯π and O⋯π, which are less common than direct hydrogen bonding, forming distinct structural arrangements (Zhang et al., 2011).

Extraction and Separation Processes

Ethyl lactate, a closely related compound, is utilized in pressurized liquid extraction (PLE) for decaffeination of green tea leaves. This highlights the potential of using ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate in similar extraction processes (Bermejo et al., 2015).

Biodegradation Studies

The compound's structural analogs have been studied for their biodegradation potential. For example, propane-oxidizing bacteria are capable of degrading ethyl tert-butyl ether, suggesting potential biodegradation pathways for ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate (Steffan et al., 1997).

Enzyme-Catalyzed Synthesis

Enzymatic methods are explored for synthesizing enantiomerically enriched forms of similar compounds, providing insights into chiral synthesis applications for ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate (Brem et al., 2010).

Herbicide Research

Research into ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate and its analogs also includes their potential as herbicides. The synthesis and herbicidal properties of similar compounds provide a foundation for exploring this compound in agricultural applications (Bauer et al., 1990).

properties

IUPAC Name

ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-14(16)9(2)18-13-6-4-5-10-11(13)7-8-12(10)15/h4-6,9,12,15H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSQIMSFVHORCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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